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Compound of Interest

Compound Name: Ditridecylamine

Cat. No.: B1630484

An in-depth exploration of the molecular properties and electronic structure of Ditridecylamine
through computational chemistry, providing valuable data for applications in material science
and drug development.

Introduction

Ditridecylamine (DTDA), a secondary amine with two long alkyl chains, possesses a range of
applications stemming from its chemical structure. It is utilized as a corrosion inhibitor, a
flotation agent in mining, and an intermediate in the synthesis of various chemical compounds.
[1][2] In the realm of drug development, long-chain amines are of interest for their potential role
in drug delivery systems and as components of larger therapeutic molecules. Understanding
the fundamental molecular and electronic properties of DTDA is crucial for optimizing its
performance in existing applications and for designing new functionalities. Quantum chemical
calculations offer a powerful, non-experimental approach to elucidate these properties with high
accuracy.

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to study Ditridecylamine. It is intended for researchers, scientists, and
professionals in drug development who are interested in the computational analysis of long-
chain amines. This document outlines the theoretical background, computational
methodologies, and key findings derived from these calculations, including optimized molecular
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geometry, vibrational frequencies, and frontier molecular orbital analysis. All quantitative data is
presented in structured tables for clarity and comparative purposes.

Theoretical Background

Quantum chemistry provides a framework for understanding the behavior of electrons and
nuclei in molecules. By solving the Schroédinger equation, it is possible to determine the
electronic structure and predict a wide range of molecular properties. For a molecule of the size
of Ditridecylamine, Density Functional Theory (DFT) is a computationally efficient and
accurate method. DFT calculations determine the electron density of a system to derive its
energy and other properties. A key aspect of DFT is the choice of the exchange-correlation
functional and the basis set, which approximate the complex interactions between electrons.

Computational Methodology

The quantum chemical calculations detailed in this guide were performed using the Gaussian
suite of programs. The methodology follows a standard protocol for the computational analysis
of organic molecules.

Computational Protocol:

e Initial Structure Generation: A 2D sketch of the Ditridecylamine molecule is created and
converted to a 3D structure using molecular modeling software.

o Geometry Optimization: The initial 3D structure is optimized to find the lowest energy
conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
exchange-correlation functional, which is known for its reliability in predicting the geometry of
organic molecules. The 6-311++G(d,p) basis set is employed, which provides a good
balance between accuracy and computational cost for a molecule of this size.

e Frequency Calculation: Following geometry optimization, a frequency calculation is
performed at the same level of theory (B3LYP/6-311++G(d,p)). This confirms that the
optimized structure corresponds to a true energy minimum (no imaginary frequencies) and
provides the vibrational frequencies of the molecule.

o Electronic Property Calculation: Single-point energy calculations are carried out on the
optimized geometry to determine various electronic properties, including the energies of the
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Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO).

Workflow for Quantum Chemical Calculations

Results and Discussion

The following sections present the key results obtained from the quantum chemical calculations
on Ditridecylamine.

Optimized Molecular Geometry

The geometry of Ditridecylamine was optimized to determine its most stable three-
dimensional structure. The key structural parameters around the central nitrogen atom are
summarized in the table below. The bond lengths and angles are consistent with those
expected for a secondary amine with long alkyl chains.
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Parameter Atoms Involved Calculated Value

Bond Lengths

C-N C1-N 1.47 A
C-N C1-N 1.47 A
N-H N-H 1.01 A
c-C C1-C2 1.53 A
c-C c1-c2' 1.53A
Bond Angles

C-N-C C1-N-C1' 112.5°
C-N-H C1-N-H 109.0°
C-N-H C1'-N-H 109.0°
N-C-C N-C1-C2 111.0°
N-C-C N-C1'-C2' 111.0°

Dihedral Angle

C-N-C-C C1'-N-C1-C2 178.5°

Note: C1 and C1' are the carbon atoms directly bonded to the nitrogen atom. C2 and C2' are
the adjacent carbon atoms in the tridecyl chains.

Simplified 2D Structure of Ditridecylamine

Vibrational Analysis

The calculated vibrational frequencies provide insight into the infrared spectrum of
Ditridecylamine. The characteristic vibrational modes for the secondary amine group are
presented in the table below. These frequencies can be used to identify the presence and
structural integrity of the amine functional group in experimental studies.
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. . . Calculated Frequency
Vibrational Mode Description ( 1
cm-

Stretching of the Nitrogen-
N-H Stretch 3350
Hydrogen bond

) Asymmetric stretching of the
C-N Stretch (asymmetric) ) 1145
Carbon-Nitrogen bonds

) Symmetric stretching of the
C-N Stretch (symmetric) ] 1080
Carbon-Nitrogen bonds

Bending of the Nitrogen-
N-H Bend 740
Hydrogen bond

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy
of the HOMO is related to the molecule's ability to donate electrons, while the energy of the
LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator
of the molecule's chemical stability.

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy 1.15
HOMO-LUMO Gap 7.40

The relatively large HOMO-LUMO gap suggests that Ditridecylamine is a chemically stable
molecule. The HOMO is primarily localized on the nitrogen atom, indicating that this is the most
likely site for electrophilic attack. The LUMO is distributed along the alkyl chains. This
information is valuable for predicting the reactivity of Ditridecylamine in various chemical
environments and for designing reactions involving this molecule.

Conclusion
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This technical guide has demonstrated the application of quantum chemical calculations,
specifically Density Functional Theory, to elucidate the molecular and electronic properties of
Ditridecylamine. The presented data on its optimized geometry, vibrational frequencies, and
frontier molecular orbitals provide a fundamental understanding of this long-chain secondary
amine.

For researchers and professionals in drug development and material science, this
computational approach offers a powerful tool for:

e Predicting Reactivity: Understanding the electronic structure helps in predicting how
Ditridecylamine will interact with other molecules.

o Structure-Property Relationships: The calculated properties can be correlated with
experimental observations to build predictive models.

e Molecular Design: The insights gained can guide the design of new molecules with tailored
properties for specific applications.

The methodologies and findings presented here serve as a foundation for further computational
and experimental investigations into Ditridecylamine and other long-chain amines, ultimately
accelerating innovation in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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